molecular formula C20H19N3O3 B2544901 (2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide CAS No. 2094051-05-3

(2R)-N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-oxopyrrolidine-2-carboxamide

Cat. No.: B2544901
CAS No.: 2094051-05-3
M. Wt: 349.39
InChI Key: HJLBXFPUIUGEEB-QNSVNVJESA-N
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Description

(2R)-N-{4-(benzyloxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a cyano group, and a pyrrolidine-2-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-{4-(benzyloxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the preparation of the benzyloxyphenyl derivative, followed by the introduction of the cyano group and the pyrrolidine-2-carboxamide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2R)-N-{4-(benzyloxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-{4-(benzyloxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The benzyloxyphenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of amines or other reduced products.

Scientific Research Applications

(2R)-N-{4-(benzyloxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (2R)-N-{4-(benzyloxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-N-{4-(benzyloxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide include other pyrrolidine derivatives, benzyloxyphenyl compounds, and cyano-containing molecules. Examples include:

  • (2R)-N-{4-(methoxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide
  • (2R)-N-{4-(ethoxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide

Uniqueness

The uniqueness of (2R)-N-{4-(benzyloxy)phenylmethyl}-5-oxopyrrolidine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as specific reactivity, stability, and potential biological activity.

Properties

IUPAC Name

(2R)-N-[cyano-(4-phenylmethoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c21-12-18(23-20(25)17-10-11-19(24)22-17)15-6-8-16(9-7-15)26-13-14-4-2-1-3-5-14/h1-9,17-18H,10-11,13H2,(H,22,24)(H,23,25)/t17-,18?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLBXFPUIUGEEB-QNSVNVJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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